molecular formula C7H14N2O2 B13035944 1-Ethyl-2-(nitromethyl)pyrrolidine

1-Ethyl-2-(nitromethyl)pyrrolidine

Cat. No.: B13035944
M. Wt: 158.20 g/mol
InChI Key: XZCNSDFRINFLNX-UHFFFAOYSA-N
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Description

1-Ethyl-2-(nitromethyl)pyrrolidine is a chemical compound with the molecular formula C7H12N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-(nitromethyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 1-ethylpyrrolidine with nitromethane under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitromethane, facilitating the nucleophilic attack on the pyrrolidine ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-(nitromethyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitroalkenes or nitroalkanes.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitromethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Nitroalkenes or nitroalkanes.

    Reduction: Amines.

    Substitution: Various substituted pyrrolidines.

Scientific Research Applications

1-Ethyl-2-(nitromethyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-2-(nitromethyl)pyrrolidine involves its interaction with various molecular targets. The nitromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biological pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-Methyl-2-(nitromethyl)pyrrolidine
  • 1-Ethyl-2-(aminomethyl)pyrrolidine
  • 1-Ethyl-2-(hydroxymethyl)pyrrolidine

Comparison: 1-Ethyl-2-(nitromethyl)pyrrolidine is unique due to its nitromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the nitro group allows for specific reactions, such as reduction to amines, which are not possible with other similar compounds.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

1-ethyl-2-(nitromethyl)pyrrolidine

InChI

InChI=1S/C7H14N2O2/c1-2-8-5-3-4-7(8)6-9(10)11/h7H,2-6H2,1H3

InChI Key

XZCNSDFRINFLNX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C[N+](=O)[O-]

Origin of Product

United States

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